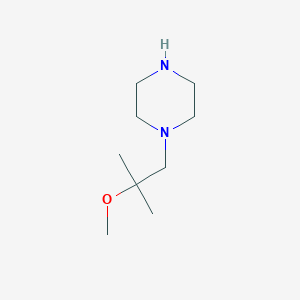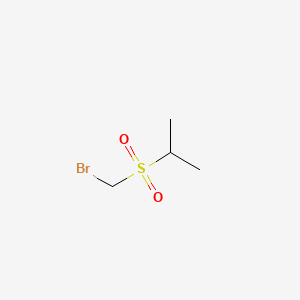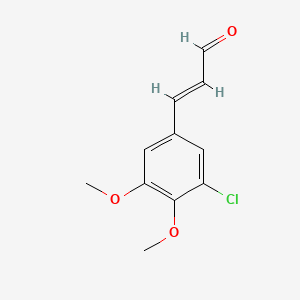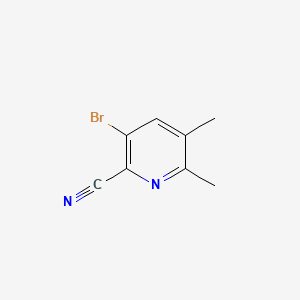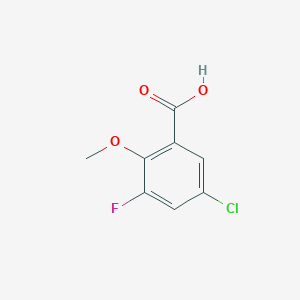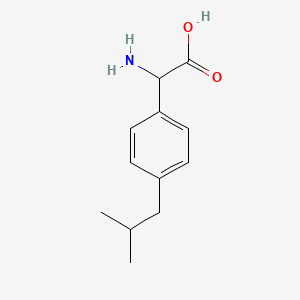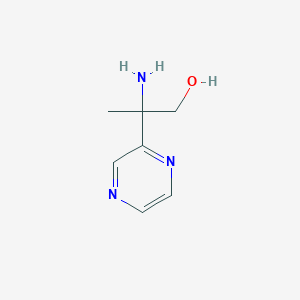
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (s)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common in industrial settings to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antidepressant and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in the body, modulating their activity.
Pathways Involved: The compound can influence neurotransmitter pathways, leading to potential antidepressant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group, leading to different chemical properties.
2-Amino-2-(2-methylphenyl)ethan-1-ol: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
(s)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
JMQJLPCLMQBSHJ-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)[C@@H](CO)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


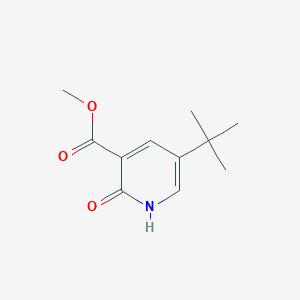

![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)

![2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B13612685.png)
